1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine
Overview
Description
1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of dihydroquinolines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine can be achieved through several methods. One common approach involves the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid . This reaction typically occurs under mild conditions and yields various substituted coumarins containing the dihydroquinoline moiety .
Industrial Production Methods
Industrial production of this compound often involves the use of metal-modified catalysts. For example, the condensation of aniline with acetone in the presence of Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3 has been employed . This method offers high yields and efficient conversion rates, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and dihydroquinoline derivatives.
Scientific Research Applications
1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2,2,4,6-Tetramethyl-1,2-dihydroquinoline: This compound shares a similar structure but differs in the position and number of methyl groups.
1,2,2,4,6-Pentamethyl-1,2-dihydroquinoline: Another related compound with an additional methyl group.
Uniqueness
1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1,2,2,4-tetramethylquinolin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-8-13(2,3)15(4)12-6-5-10(14)7-11(9)12/h5-8H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRZDAIWVYENEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)N)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40798914 | |
Record name | 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40798914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652992-10-4 | |
Record name | 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40798914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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